molecular formula C14H19NO4 B2933302 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide CAS No. 899730-15-5

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide

Cat. No.: B2933302
CAS No.: 899730-15-5
M. Wt: 265.309
InChI Key: ZPGAPGWPBCAHIG-UHFFFAOYSA-N
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Description

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide (CAS 899730-15-5) is a spirocyclic compound of significant interest in medicinal chemistry and biological research. Its molecular formula is C 14 H 19 NO 4 , with a molecular weight of 265.30 g/mol . The structure incorporates a 1,4-dioxaspiro[4.5]decane system, a motif known to influence the pharmacokinetic properties of drug candidates, linked via a methylene bridge to a furan-2-carboxamide group. The furan-2-carboxamide moiety is a key pharmacophore in contemporary drug discovery. Recent research highlights that this functional group acts as a stable bioisostere for more metabolically labile rings, such as furanones, and serves as a core structure in the development of novel antibiofilm agents . Specifically, furan-2-carboxamide derivatives have demonstrated promising activity in inhibiting biofilm formation in Pseudomonas aeruginosa , a major opportunistic pathogen, by potentially interfering with the LasR quorum-sensing system, a key regulator of virulence and biofilm development . Furthermore, the 1,4-dioxaspiro[4.5]decane scaffold is recognized in the design of bioactive molecules targeting the central nervous system. Structurally related compounds based on this scaffold have been reported as potent and selective agonists for the 5-HT 1A receptor, showing potential for neuroprotective and analgesic applications in preclinical models . This suggests that this compound represents a valuable chemical tool for researchers exploring new therapeutic strategies in neuroscience and microbiology. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-13(12-5-4-8-17-12)15-9-11-10-18-14(19-11)6-2-1-3-7-14/h4-5,8,11H,1-3,6-7,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGAPGWPBCAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, through a ketalization reaction of cyclohexanone with ethylene glycol. This intermediate is then subjected to a series of reactions, including hydrazone formation, iodination, and aminocarbonylation, to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of palladium-catalyzed reactions to improve yield and efficiency .

Chemical Reactions Analysis

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for aminocarbonylation, strong oxidizing agents for oxidation, and hydride donors for reduction . Major products formed from these reactions include various functionalized derivatives of the original compound.

Scientific Research Applications

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Synthesis Yield (%) Biological Activity/Application Reference
N-(4-Bromophenyl)furan-2-carboxamide C₁₁H₈BrNO₂ 266.09 Furan-2-carboxamide linked to 4-bromophenyl Not reported Intermediate for Suzuki-Miyaura coupling
(S,E)-N-(4-Methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine (S07) C₂₃H₃₁NO₃ 377.50 1,4-Dioxaspiro[4.5]decane core, allylamine, 4-methoxybenzyl group 91 Synthetic intermediate for cyclopropanes
2-(4-Chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide C₁₇H₂₂ClNO₄ 339.80 1,4-Dioxaspiro[4.5]decane core, chlorophenoxyacetamide Not reported Not reported; structural analog
Spiroxamine C₁₈H₃₅NO₂ 297.48 1,4-Dioxaspiro[4.5]decane core, ethylpropylamine substituents Not reported Agricultural fungicide
3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine C₁₁H₁₅NO₂ 193.24 1,4-Dioxaspiro[4.5]decane core, propargylamine 94 Intermediate for biotinylated probes
N-(Pyridin-2-yl)furan-2-carboxamide C₁₀H₈N₂O₂ 188.18 Furan-2-carboxamide linked to pyridin-2-yl Not reported Anticancer candidate (in vitro studies)

Key Observations

Spirocyclic Core Stability : Compounds like S07 and Spiroxamine demonstrate that the 1,4-dioxaspiro[4.5]decane ring enhances metabolic stability due to its rigid, lipophilic structure. This feature is critical for bioavailability in agrochemicals (e.g., Spiroxamine) and pharmaceuticals.

This suggests that the target compound may exhibit similar bioactivity.

Synthetic Flexibility : The spirocyclic core can be functionalized at multiple positions (e.g., methylene bridge in S07 , propargylamine in amine2 ), enabling diverse applications in drug discovery and chemical biology.

Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and its potential applications in various fields.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

\text{N 1 4 dioxaspiro 4 5 decan 2 yl}methyl)furan-2-carboxamide}

The synthesis typically involves several steps, starting with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane. This is achieved through a ketalization reaction involving cyclohexanone and ethylene glycol, followed by hydrazone formation, iodination, and aminocarbonylation to yield the final product .

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure facilitates unique binding interactions that can modulate target activity .

Pharmacological Properties

Recent studies have highlighted the compound's potential as a 5-HT1A receptor agonist , indicating its relevance in neuropharmacology. For instance, derivatives of similar spirocyclic compounds have shown promising results in binding affinity and activity at serotonin receptors . The ability to penetrate the blood-brain barrier (BBB) enhances its neuroprotective potential .

Case Studies and Research Findings

  • Neuroprotective Activity : A study demonstrated that certain derivatives of spirocyclic compounds exhibited significant neuroprotective effects in mouse models, suggesting their utility in treating neurodegenerative conditions .
  • Analgesic Effects : In pain models, compounds related to this compound showed potent antinociceptive activity, indicating their potential for pain management strategies .
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds suggest favorable pharmacokinetic properties, making them suitable candidates for further therapeutic development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
{1,4-Dioxaspiro[4.5]decan-2-yl}methanolStructureModerate binding at 5-HT receptors
{1,4-Dioxaspiro[4.5]decan-2-yl}methanamineStructurePotential neuroprotective effects

Q & A

Q. What synthetic methodologies are recommended for preparing N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide?

The compound can be synthesized via a multi-step approach involving:

  • Amide Coupling : Reacting a 1,4-dioxaspiro[4.5]decan-2-ylmethylamine intermediate with furan-2-carbonyl chloride using coupling agents like EDC/HOBt in anhydrous methanol or THF under reflux (18–24 hours) .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization (chloroform/methanol) to isolate the product .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride-to-amine) and reaction temperature (e.g., 120°C for fused derivatives) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify spirocyclic and furan moieties, with attention to coupling patterns (e.g., sp³ vs. sp² hybridization) .
  • HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ or [M–N₂+H]⁺ ions) .
  • FTIR : Identification of amide C=O stretches (~1695 cm⁻¹) and furan ring vibrations (~1003 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the spirocyclic ether .
  • Handling : Use fume hoods, nitrile gloves, and avoid contact with oxidizing agents due to potential furan ring reactivity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., non-planar amide groups) be resolved for this compound?

  • X-ray Refinement : Use SHELXL for high-resolution data refinement, addressing disorders in the spirocyclic system via PART and SUMP instructions .
  • Intramolecular Interactions : Analyze hydrogen bonds (e.g., N–H···O=C) and steric effects using programs like PLATON to explain deviations from planarity .
  • Twinning Detection : Apply TWIN/BASF commands in SHELXL for datasets with pseudo-merohedral twinning .

Q. What strategies mitigate discrepancies in NMR data during structural confirmation?

  • 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals, particularly for sp³ carbons in the spirocyclic system .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference in detecting labile protons (e.g., NH groups) .
  • Dynamic Effects : Account for conformational flexibility (e.g., spiro ring puckering) via variable-temperature NMR .

Q. How is this compound utilized in studying bacterial quorum sensing (QS) mechanisms?

  • AI-2 Probes : Functionalize the spirocyclic amine to mimic autoinducer-2 (AI-2) signals, enabling receptor binding assays in Vibrio harveyi or E. coli .
  • Dose-Response Studies : Measure luminescence or biofilm formation in QS-deficient strains to quantify inhibitory/agonistic effects .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces for ligand-receptor interactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., LuxP or LsrB proteins in QS pathways) .

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DMTMM) for amide bond formation under milder conditions .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and reduce side reactions in spirocyclic intermediate synthesis .

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